molecular formula C17H10Cl4N2O2 B2888311 methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 318256-16-5

methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2888311
CAS No.: 318256-16-5
M. Wt: 416.08
InChI Key: GMIOIXQGGGKTKF-UHFFFAOYSA-N
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Description

Methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of two dichlorophenyl groups attached to a pyrazole ring, which is further esterified with a methyl carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.

    Introduction of Dichlorophenyl Groups: The dichlorophenyl groups are introduced via electrophilic aromatic substitution reactions using appropriate dichlorobenzene derivatives.

    Esterification: The final step involves the esterification of the pyrazole carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl groups, where chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Interacting with cellular receptors to trigger or inhibit signaling pathways.

    Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
  • Methyl 1-(2,5-dichlorophenyl)-5-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the dichlorophenyl groups, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl4N2O2/c1-25-17(24)14-8-15(9-2-4-11(19)13(21)6-9)23(22-14)16-7-10(18)3-5-12(16)20/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIOIXQGGGKTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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